molecular formula C18H14N4OS B214287 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

Katalognummer B214287
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: RKUGYJCTILBCDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile selectively inhibits BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. By inhibiting BTK, 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile blocks the activation and proliferation of B-cells, leading to the suppression of tumor growth and the amelioration of autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been shown to selectively inhibit BTK with high potency and specificity. In preclinical studies, 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been shown to effectively suppress the activation and proliferation of B-cells, leading to the suppression of tumor growth and the amelioration of autoimmune and inflammatory disorders. 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has also been shown to have favorable pharmacokinetic properties, with high oral bioavailability and good tissue distribution.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in lab experiments include its high potency and specificity for BTK, as well as its favorable pharmacokinetic properties. 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has also been extensively studied in preclinical models, making it a well-characterized tool compound for investigating the role of BTK in various biological processes. However, the limitations of using 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in lab experiments include its potential off-target effects and the need for careful dose optimization to avoid toxicity.

Zukünftige Richtungen

There are several future directions for the research on 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile. One potential direction is to investigate the efficacy of 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in combination with other targeted therapies or chemotherapy agents for the treatment of B-cell malignancies. Another potential direction is to explore the role of BTK inhibition in the regulation of immune cell function and its potential use in the treatment of autoimmune and inflammatory disorders. Additionally, further studies are needed to elucidate the potential off-target effects and toxicity of 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile, and to optimize its dosing and administration for clinical use.

Synthesemethoden

The synthesis of 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile involves several steps, starting with the reaction of 3-methyl-2-thiophenecarboxaldehyde with malononitrile in the presence of ammonium acetate to yield 2-amino-5-cyano-7-(3-methyl-2-thienyl)pyrido[2,3-d]pyrimidine. This intermediate is then reacted with 2-phenylglyoxal monohydrate in the presence of piperidine to form 5-amino-7-(3-methyl-2-thienyl)-2-phenylpyrido[2,3-d]pyrimidine-6-carbaldehyde. The final step involves the reaction of this intermediate with ethyl cyanoacetate in the presence of ammonium acetate to yield 5-amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile.

Wissenschaftliche Forschungsanwendungen

5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been extensively studied for its potential use in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has shown potent anti-tumor activity against B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has also been shown to inhibit the activation and proliferation of B-cells in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

Eigenschaften

Produktname

5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

Molekularformel

C18H14N4OS

Molekulargewicht

334.4 g/mol

IUPAC-Name

5-amino-7-(3-methylthiophen-2-yl)-2-phenyl-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

InChI

InChI=1S/C18H14N4OS/c1-10-7-8-24-15(10)13-12(9-19)16(20)23-18-14(13)21-17(22-18)11-5-3-2-4-6-11/h2-8,13H,20H2,1H3,(H,21,22)

InChI-Schlüssel

RKUGYJCTILBCDR-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C2C(=C(OC3=C2NC(=N3)C4=CC=CC=C4)N)C#N

Kanonische SMILES

CC1=C(SC=C1)C2C(=C(OC3=C2NC(=N3)C4=CC=CC=C4)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.